Beta-Amyloid (1-16) is synthesized in various biological systems, primarily in the brain, where it is produced through the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is classified as a neuropeptide and falls under the category of amyloid peptides, which are implicated in amyloidogenesis and neurodegeneration .
The synthesis of Beta-Amyloid (1-16) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The final product is lyophilized and stored at -20 °C to maintain stability .
The molecular structure of Beta-Amyloid (1-16) can be described as follows:
Beta-Amyloid (1-16) participates in several biochemical reactions:
The mechanism of action of Beta-Amyloid (1-16) involves its role in neurotoxicity associated with Alzheimer's disease. The peptide can disrupt cellular signaling pathways, leading to:
Data suggest that even low concentrations of soluble oligomers can impair long-term potentiation in synapses, indicative of their detrimental effects on cognitive functions .
Beta-Amyloid (1-16) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3